molecular formula C20H17N3O3S B2601821 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-08-5

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2601821
CAS No.: 897618-08-5
M. Wt: 379.43
InChI Key: OAMKXSMKGALTFG-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a small molecule research chemical offered for investigative purposes. This compound features a benzothiazole core, a structure prevalent in compounds studied for various biological activities. While specific data on this exact molecule is limited, research on analogous N-substituted benzothiazole derivatives provides context for its potential research applications. For instance, similar compounds have been investigated in computer-aided drug design (CADD) studies for targeting autoimmune disorders and viral proteases . Furthermore, other N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), suggesting this chemical class is a valuable scaffold for exploring central nervous system (CNS) function and for developing novel pharmacological tools . Researchers may find this compound useful as a building block in medicinal chemistry, a candidate for high-throughput screening, or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-8-12(2)18-15(9-11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-16(24)6-7-17(23)25/h3-5,8-10H,6-7H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMKXSMKGALTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by its unique structural features that contribute to its biological properties. Its chemical formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, and it features both a benzothiazole moiety and a pyrrolidine derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : The compound has been found to inhibit enzymes critical for various biochemical pathways. For example, it may interact with DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
  • Cellular Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic processes within target cells, leading to reduced growth or viability of pathogens such as Mycobacterium tuberculosis .
  • Biochemical Interactions : The presence of functional groups in the compound allows for diverse interactions with cellular components, potentially leading to cytotoxic effects in cancer cells through the formation of reactive intermediates .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

PathogenActivity Level
Mycobacterium tuberculosisPotent Inhibition
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Tuberculosis Treatment : A study demonstrated that the compound significantly reduced Mycobacterium tuberculosis growth in vitro and showed promise in animal models for tuberculosis treatment .
  • Cancer Cell Lines : In experiments involving human cancer cell lines (e.g., breast cancer), this compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Metabolism : It is metabolized primarily in the liver.
  • Excretion : Renal excretion is the main route for elimination from the body.

Toxicity studies have indicated low toxicity levels in zebrafish embryos, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with two related molecules:

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) : Features a 2,5-dimethylpyrrole substituent instead of the benzothiazole group .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : A simpler benzamide with an N,O-bidentate directing group, lacking heterocyclic substituents .

Structure-Activity Relationships (SAR)

  • Benzothiazole vs. Pyrrole: The benzothiazole group in the target compound may confer distinct binding interactions compared to MPPB’s dimethylpyrrole. Benzothiazoles are known to enhance lipophilicity and target kinase domains, whereas pyrroles in MPPB optimize antibody production efficiency .
  • Dioxopyrrolidine Role : Both the target compound and MPPB include this group, suggesting a shared role in solubility or covalent adduct formation (e.g., with cysteine residues in enzymes).
  • Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables catalytic applications, contrasting with the therapeutic focus of the other compounds .

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